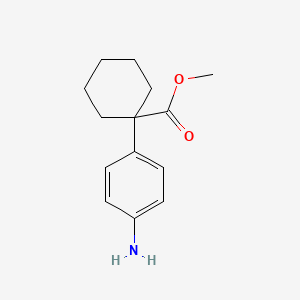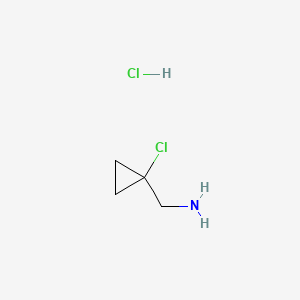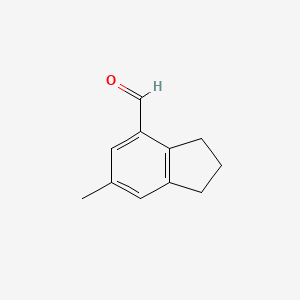
6-methyl-2,3-dihydro-1H-indene-4-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-methyl-2,3-dihydro-1H-indene-4-carbaldehyde is an organic compound with the molecular formula C10H10O It is a derivative of indene, a bicyclic hydrocarbon, and features a methyl group and an aldehyde functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-2,3-dihydro-1H-indene-4-carbaldehyde can be achieved through several methods. One common approach involves the catalytic hydrogenation of indene derivatives. For instance, indene can be subjected to catalytic hydrogenation in the presence of a suitable catalyst such as palladium on carbon (Pd/C) to yield 2,3-dihydroindene. Subsequent functionalization of the dihydroindene with a methyl group and an aldehyde group can be achieved through various organic reactions, including Friedel-Crafts alkylation and formylation reactions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale catalytic processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product. The choice of catalysts, reaction conditions, and purification methods are critical factors in ensuring the efficiency and cost-effectiveness of the production process .
化学反应分析
Types of Reactions
6-methyl-2,3-dihydro-1H-indene-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The methyl group can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Major Products Formed
Oxidation: 6-methyl-2,3-dihydro-1H-indene-4-carboxylic acid.
Reduction: 6-methyl-2,3-dihydro-1H-indene-4-methanol.
Substitution: Various halogenated or nitrated derivatives depending on the specific reaction conditions.
科学研究应用
6-methyl-2,3-dihydro-1H-indene-4-carbaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways involving aldehyde groups.
作用机制
The mechanism of action of 6-methyl-2,3-dihydro-1H-indene-4-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme inhibition and protein modification .
相似化合物的比较
Similar Compounds
2,3-dihydro-1H-indene-4-carbaldehyde: Lacks the methyl group, making it less sterically hindered and potentially more reactive in certain reactions.
6-methyl-2,3-dihydro-1H-indene-4-methanol:
4-methyl-2,3-dihydro-1H-indene: Lacks the aldehyde group, making it less versatile in functional group transformations.
Uniqueness
6-methyl-2,3-dihydro-1H-indene-4-carbaldehyde is unique due to the presence of both a methyl group and an aldehyde group on the indene scaffold. This combination of functional groups provides a balance of steric and electronic effects, making it a versatile intermediate for various synthetic applications .
属性
分子式 |
C11H12O |
|---|---|
分子量 |
160.21 g/mol |
IUPAC 名称 |
6-methyl-2,3-dihydro-1H-indene-4-carbaldehyde |
InChI |
InChI=1S/C11H12O/c1-8-5-9-3-2-4-11(9)10(6-8)7-12/h5-7H,2-4H2,1H3 |
InChI 键 |
WORMFOUUXLEYOU-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(CCC2)C(=C1)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[5-(3-fluorophenyl)-1H-pyrazol-3-yl]-6-(4-methylpiperazin-1-yl)-2-(phenylsulfanyl)pyrimidin-4-amine hydrochloride](/img/structure/B13499667.png)

![tert-butyl N-[2-(4-bromo-3-methoxyphenyl)ethyl]carbamate](/img/structure/B13499683.png)
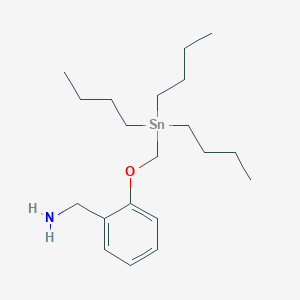
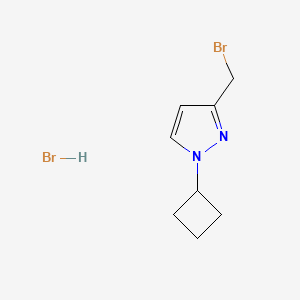
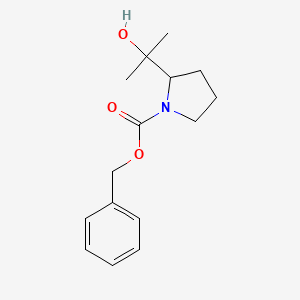
![2-[(2S)-1-acetylpyrrolidin-2-yl]acetic acid](/img/structure/B13499720.png)

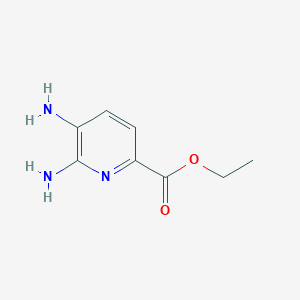


![1-[(Tert-butoxy)carbonyl]-6-methoxy-1,2,3,4-tetrahydroquinoline-4-carboxylic acid](/img/structure/B13499743.png)
